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Compound Name: Antitubercular agent-31

Cat. No.: B12400037 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Antitubercular agent-31, also referred to as Compound 2 in seminal literature, is a promising

novel antitubercular candidate from the 6-methanesulfonyl-8-nitrobenzothiazinone class of

compounds. Research has demonstrated its potent in vitro activity against Mycobacterium

tuberculosis and a favorable preliminary pharmacokinetic profile. This technical guide provides

a comprehensive review of the available literature on Antitubercular agent-31, focusing on its

mechanism of action, synthesis, and key experimental data. The information is presented to be

a valuable resource for researchers, scientists, and drug development professionals in the field

of tuberculosis research.

Core Quantitative Data
A summary of the key quantitative data for Antitubercular agent-31 is presented in the tables

below for easy comparison and reference.

Table 1: In Vitro Activity and Physicochemical Properties
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Parameter Value Reference

Minimum Inhibitory

Concentration (MIC) against

M. tuberculosis H37Rv

0.03 µM [1]

IC50 against DprE1 1.1 µM [1]

Aqueous Solubility (Phosphate

Buffer, pH 7.4)
0.81 µg/mL [1]

Plasma Protein Binding 97.9% [1]

Table 2: Metabolic Stability

Species Liver Microsomal Stability Reference

Human Acceptable [1]

Mouse Acceptable [1]

Table 3: In Vivo Pharmacokinetics in Mice

Administration
Route

Dose Key Findings Reference

Intravenous (i.v.) 2 mg/kg

Acceptable

pharmacokinetic

profile

[1]

Oral (p.o.) 10 mg/kg

No compound signal

detected, suggesting

poor oral

bioavailability

[1]

Mechanism of Action: DprE1 Inhibition
Antitubercular agent-31 belongs to the benzothiazinone class of compounds, which are

known to target decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)[1][2]. DprE1 is a
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crucial enzyme in the biosynthetic pathway of arabinogalactan and lipoarabinomannan, both of

which are essential components of the mycobacterial cell wall[3][4]. The mechanism of

inhibition by nitrobenzothiazinones like Antitubercular agent-31 is understood to be a

covalent modification of the enzyme. The nitro group of the compound is reduced within the

bacterium to a reactive nitroso species, which then forms a covalent bond with a cysteine

residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme[3]

[5]. This disruption of cell wall synthesis ultimately results in bacterial cell death.
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Mechanism of DprE1 Inhibition by Antitubercular Agent-31.

Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for Antitubercular
agent-31 are provided below. These protocols are based on general methods used for this

class of compounds and specific details from the supporting information of the primary

literature.

Synthesis of Antitubercular Agent-31 (Compound 2)
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The synthesis of Antitubercular agent-31 is a multi-step process, a generalized workflow for

which is depicted below. For specific reagents, reaction conditions, and purification methods, it

is imperative to consult the detailed procedures in the supplementary materials of the cited

primary research article by Shi et al.[1][6].

Starting Materials Intermediate 1

Step 1:
Reaction A Intermediate 2

Step 2:
Reaction B Antitubercular Agent-31

(Compound 2)

Step 3:
Cyclization
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Generalized Synthesis Workflow for Antitubercular Agent-31.

Minimum Inhibitory Concentration (MIC) Determination
The MIC of Antitubercular agent-31 against M. tuberculosis H37Rv was determined using a

broth microdilution method.

M. tuberculosisCulture: The H37Rv strain is cultured in Middlebrook 7H9 broth supplemented

with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

Compound Preparation: Antitubercular agent-31 is dissolved in dimethyl sulfoxide (DMSO)

to create a stock solution. Serial two-fold dilutions are then prepared in 96-well microplates.

Inoculation: The bacterial culture is diluted to a standardized concentration and added to

each well of the microplate containing the compound dilutions.

Incubation: The plates are incubated at 37°C for a specified period, typically 7-14 days.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits the visible growth of M. tuberculosis. Growth can be assessed visually or

by using a growth indicator such as Resazurin.

In Vitro DprE1 Enzyme Inhibition Assay
The inhibitory activity of Antitubercular agent-31 against DprE1 was assessed using a

biochemical assay.

Recombinant DprE1: Purified recombinant DprE1 enzyme is used in the assay.
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Assay Buffer: The assay is performed in a suitable buffer at a physiological pH.

Reaction Mixture: The reaction mixture contains the DprE1 enzyme, the substrate (e.g.,

decaprenylphosphoryl-β-D-ribose), and a detection reagent.

Compound Addition: Antitubercular agent-31, dissolved in DMSO, is added to the reaction

mixture at various concentrations.

Incubation and Detection: The reaction is initiated and incubated at a controlled temperature.

The enzyme activity is measured by monitoring the formation of the product or the

consumption of a cofactor, often using a fluorescence- or absorbance-based method.

IC50 Calculation: The concentration of Antitubercular agent-31 that inhibits 50% of the

DprE1 enzyme activity (IC50) is calculated from the dose-response curve.

Aqueous Solubility Assay
The aqueous solubility of Antitubercular agent-31 was determined in a phosphate buffer at

pH 7.4.

Compound Preparation: A stock solution of Antitubercular agent-31 in DMSO is prepared.

Dilution in Buffer: The stock solution is diluted into the phosphate buffer (pH 7.4).

Equilibration: The solution is shaken or stirred for a set period (e.g., 24 hours) at a controlled

temperature to reach equilibrium.

Separation of Undissolved Compound: The solution is filtered or centrifuged to remove any

undissolved precipitate.

Quantification: The concentration of the dissolved compound in the filtrate or supernatant is

determined using a suitable analytical method, such as high-performance liquid

chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Plasma Protein Binding Assay
The extent of plasma protein binding of Antitubercular agent-31 was determined using an in

vitro method such as equilibrium dialysis.
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Equilibrium Dialysis Setup: A dialysis chamber is separated by a semi-permeable membrane.

One side of the chamber contains plasma (human or mouse), and the other side contains a

protein-free buffer.

Compound Addition: Antitubercular agent-31 is added to the plasma-containing side of the

chamber.

Incubation: The apparatus is incubated at 37°C to allow the unbound compound to

equilibrate across the membrane.

Sampling: After equilibrium is reached, samples are taken from both the plasma and the

buffer chambers.

Concentration Analysis: The concentration of the compound in both samples is measured by

LC-MS/MS.

Calculation: The percentage of protein binding is calculated based on the difference in

compound concentration between the plasma and buffer compartments.

Liver Microsomal Stability Assay
The metabolic stability of Antitubercular agent-31 was evaluated in human and mouse liver

microsomes.

Microsome Preparation: Liver microsomes are prepared and stored at -80°C.

Reaction Mixture: The reaction mixture contains liver microsomes, a buffered solution (e.g.,

phosphate buffer, pH 7.4), and a cofactor regenerating system (e.g., NADPH, glucose-6-

phosphate, and glucose-6-phosphate dehydrogenase).

Compound Incubation: Antitubercular agent-31 is added to the reaction mixture and

incubated at 37°C.

Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60

minutes).

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic

solvent (e.g., acetonitrile).
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Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is

analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

Data Analysis: The rate of disappearance of the compound is used to calculate parameters

such as the in vitro half-life and intrinsic clearance.

In Vivo Pharmacokinetic Study in Mice
The pharmacokinetic profile of Antitubercular agent-31 was assessed in mice following

intravenous and oral administration.

Animal Model: A suitable strain of mice (e.g., BALB/c or CD-1) is used for the study.

Compound Administration: A formulated solution of Antitubercular agent-31 is administered

to the mice either intravenously (via the tail vein) or orally (by gavage).

Blood Sampling: Blood samples are collected from the mice at predetermined time points

after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

Plasma Preparation: The blood samples are processed to obtain plasma.

Drug Concentration Analysis: The concentration of Antitubercular agent-31 in the plasma

samples is quantified using a validated LC-MS/MS method.

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to

calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life,

and for oral administration, bioavailability.

Conclusion
Antitubercular agent-31 has emerged as a potent inhibitor of M. tuberculosis with a well-

defined mechanism of action targeting the essential enzyme DprE1. The available data on its in

vitro activity, physicochemical properties, and metabolic stability are encouraging. However, its

poor oral bioavailability presents a significant challenge for further development. The detailed

experimental protocols provided in this guide offer a framework for the continued investigation

and optimization of this and related compounds in the quest for new and effective treatments
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for tuberculosis. Future research should focus on structural modifications to improve the

pharmacokinetic profile of this promising class of antitubercular agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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